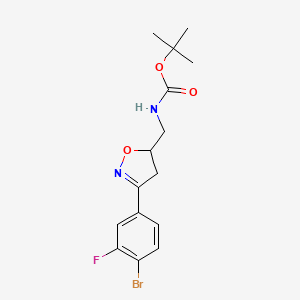

Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Description

Properties

Molecular Formula |

C15H18BrFN2O3 |

|---|---|

Molecular Weight |

373.22 g/mol |

IUPAC Name |

tert-butyl N-[[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |

InChI |

InChI=1S/C15H18BrFN2O3/c1-15(2,3)21-14(20)18-8-10-7-13(19-22-10)9-4-5-11(16)12(17)6-9/h4-6,10H,7-8H2,1-3H3,(H,18,20) |

InChI Key |

VIJCCBSMAJDBBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps:

Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. This can be done using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. Common reagents include nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate

- CAS No.: 1823499-38-2

- Molecular Formula : C₁₅H₁₉BrN₂O₃

- Molecular Weight : 355.23 g/mol

- Key Difference : Lacks the 3-fluoro substituent on the phenyl ring.

b) Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate

Core Structural Analogues

a) Tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

- CAS No.: 1031555-77-7

- Molecular Formula : C₉H₁₄BrN₂O₃

- Key Difference : Bromine is directly attached to the dihydroisoxazole ring instead of the phenyl group.

- Impact : Alters electronic distribution and steric effects, which could modify reactivity in cross-coupling reactions .

b) Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2b)

- CAS No.: Not explicitly listed.

- Molecular Formula : C₇H₁₀BrN₂O₃

- Key Difference : Replaces the tert-butyl carbamate with a methyl ester and introduces stereochemistry (S,R configuration).

- Impact : Stereochemistry and functional groups influence biological activity; for example, diastereomers 7c and 7d () showed distinct yields (43% vs. 32%) due to purification challenges .

Molecular Weight and Halogen Effects

| Compound | Molecular Weight (g/mol) | Halogens Present |

|---|---|---|

| Target Compound | 373.22 | Br, F |

| 4-Bromophenyl Analogue | 355.23 | Br |

| 4-Fluorophenyl Analogue | 317.32 | F |

| 3-Bromo-dihydroisoxazole | 293.13 | Br |

- Fluorine improves metabolic stability due to its electronegativity .

Role in Drug Development

Stereochemical Impact

- Compounds like 2b and 2c () demonstrate that stereochemistry at the dihydroisoxazole and carbamate positions critically affects biological activity.

Biological Activity

Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate, with CAS number 1488407-60-8, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15BrF N2O3

- Molecular Weight : 332.17 g/mol

- Structure : The compound features a tert-butyl group, a carbamate moiety, and a 4,5-dihydroisoxazole ring substituted with a 4-bromo-3-fluorophenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurodegenerative processes and inflammation.

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. The inhibition of Aβ aggregation is crucial for preventing neurotoxicity associated with Alzheimer's disease .

- Anti-inflammatory Activity : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with Aβ peptides. This reduction indicates a potential mechanism for mitigating neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

In vitro experiments have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. Key findings include:

- Cell Viability : When astrocytes were exposed to Aβ 1-42, cell viability decreased significantly. However, co-treatment with the compound improved cell viability by approximately 20% compared to Aβ treatment alone .

- Cytokine Production : The compound was shown to decrease TNF-α production in treated astrocytes, suggesting an anti-inflammatory effect that could contribute to its neuroprotective properties .

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.